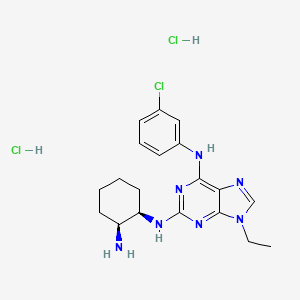

CGP-74514 dihydrochloride

Description

Properties

Molecular Formula |

C19H26Cl3N7 |

|---|---|

Molecular Weight |

458.8 g/mol |

IUPAC Name |

2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride |

InChI |

InChI=1S/C19H24ClN7.2ClH/c1-2-27-11-22-16-17(23-13-7-5-6-12(20)10-13)25-19(26-18(16)27)24-15-9-4-3-8-14(15)21;;/h5-7,10-11,14-15H,2-4,8-9,21H2,1H3,(H2,23,24,25,26);2*1H/t14-,15+;;/m0../s1 |

InChI Key |

YFAKNNUHXLCNLG-FZMMWMHASA-N |

Isomeric SMILES |

CCN1C=NC2=C(N=C(N=C21)N[C@@H]3CCCC[C@@H]3N)NC4=CC(=CC=C4)Cl.Cl.Cl |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)NC3CCCCC3N)NC4=CC(=CC=C4)Cl.Cl.Cl |

Synonyms |

rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to CGP-74514 Dihydrochloride for Researchers

For research use only. Not for use in diagnostic procedures.

CGP-74514 dihydrochloride (B599025) is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical and Physical Properties

CGP-74514 dihydrochloride is a synthetic organic compound belonging to the purine (B94841) class of molecules. Its systematic name is rel-N2-[(1R,2S)-2-Aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride.

| Property | Value |

| Molecular Formula | C₁₉H₂₄ClN₇·2HCl |

| Molecular Weight | 458.82 g/mol |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water and DMSO |

Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of CDK1. The established IC50 value for CDK1 is 25 nM. While initially identified as a CDK1 inhibitor, further studies have indicated that it may also exhibit inhibitory activity against other CDKs, including CDK2 and CDK5, and to a lesser extent, CDKs 4, 7, and 9. This suggests a broader, though not uniform, inhibitory profile across the CDK family.[1]

The primary mechanism of action involves the inhibition of the CDK1/cyclin B complex. This complex is crucial for the G2/M transition in the cell cycle. By inhibiting CDK1, this compound effectively blocks cells from entering mitosis, leading to a cell cycle arrest at the G2/M phase. This prolonged arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in susceptible cells.

Signaling Pathways

The inhibition of CDK1 by this compound initiates a cascade of downstream events, primarily culminating in G2/M cell cycle arrest and apoptosis. The compound also influences other critical signaling pathways, including the Akt survival pathway and the regulation of cell cycle inhibitors p21 and p27.

CDK1-Mediated G2/M Arrest and Apoptosis

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activation of the CDK1/cyclin B complex. Upstream kinases such as Wee1 and Myt1 hold CDK1 in an inactive state through inhibitory phosphorylation.[2][3] Upon receiving the appropriate signals to enter mitosis, the phosphatase Cdc25 removes these inhibitory phosphates, activating CDK1. DNA damage checkpoints, mediated by kinases like ATM and ATR, can prevent this activation to allow for DNA repair.

This compound directly inhibits the kinase activity of the active CDK1/cyclin B complex. This inhibition prevents the phosphorylation of numerous downstream substrates required for mitotic entry, leading to a robust G2/M arrest. Prolonged arrest at this checkpoint is a potent trigger for apoptosis, which is executed through the activation of the caspase cascade. Specifically, CDK1 inhibition can lead to the phosphorylation and subsequent degradation of the anti-apoptotic protein Mcl-1, releasing the pro-apoptotic protein Bak to initiate apoptosis.[4] Furthermore, CDK1 can phosphorylate and inactivate other anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4]

Interaction with Akt and p21/p27 Signaling

This compound has also been shown to reduce the phosphorylation of Akt, a key node in the PI3K/Akt/mTOR survival pathway. The inhibition of Akt signaling can contribute to the pro-apoptotic effects of the compound.

The cell cycle inhibitors p21 (CDKN1A) and p27 (CDKN1B) are important regulators of CDK activity. While CGP-74514 directly inhibits CDK1, the interplay with these inhibitors can influence the overall cellular response. The expression and activity of p21 and p27 are regulated by various upstream signals, including the Akt pathway. For instance, Akt can phosphorylate p21 and p27, leading to their cytoplasmic localization and degradation, thereby promoting cell cycle progression.[5] By reducing Akt phosphorylation, CGP-74514 may indirectly lead to increased nuclear levels and activity of p21 and p27, further contributing to cell cycle arrest.

Quantitative Data

Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) |

| CDK1 | 25 |

Note: Further data on the selectivity profile against other CDKs is an area of ongoing research.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC50 values for growth inhibition can vary depending on the cell line and the assay conditions.

(Data for a comprehensive table of IC50 values across multiple cell lines is currently being compiled from various research publications and will be updated as it becomes available.)

Experimental Protocols

The following are general protocols for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of proteins such as Akt.

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for cell cycle analysis.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system. Quantify the band intensities to determine the relative levels of protein phosphorylation.

References

- 1. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 4. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Profile of CGP-74514 Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity of CGP-74514 dihydrochloride (B599025), a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1). Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, details relevant experimental methodologies, and visualizes key cellular and experimental pathways to offer a comprehensive understanding of this compound's inhibitory action.

Executive Summary

CGP-74514 dihydrochloride has been identified as a highly selective and potent inhibitor of CDK1, a key regulator of the cell cycle. With a reported half-maximal inhibitory concentration (IC50) of 25 nM for the CDK1/cyclin B complex, it demonstrates significant potency.[1] While exhibiting strong selectivity against several unrelated kinases such as Protein Kinase C alpha (PKCα), Protein Kinase A (PKA), and Epidermal Growth Factor Receptor (EGFR), evidence also suggests a broader activity profile against other members of the CDK family, positioning it as a potential pan-CDK inhibitor. This dual characteristic underscores its utility as a tool compound for studying CDK biology and as a potential scaffold for the development of novel therapeutics.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been evaluated against a panel of protein kinases. The following table summarizes the available IC50 data, highlighting the compound's selectivity for CDK1.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK1/cyclin B |

| CDK1/cyclin B | 25 | 1 |

| PKCα | 6,100 | 244 |

| PKA | 125,000 | 5,000 |

| EGFR | >10,000 | >400 |

Signaling Pathway and Experimental Workflow

To contextualize the action of this compound, the following diagrams illustrate the CDK1 signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is critical for their characterization. Below are representative protocols for radiometric kinase assays, which are a gold-standard for quantifying kinase activity and inhibition. These methodologies are based on common practices and are likely to be similar to those used in the initial characterization of this compound.

CDK1/cyclin B Kinase Assay (Radiometric)

This assay measures the phosphorylation of a substrate by CDK1/cyclin B using radiolabeled ATP.

-

Reagents:

-

Recombinant human CDK1/cyclin B complex

-

Histone H1 (as substrate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (containing [γ-³²P]ATP)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation cocktail

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction tube, combine the kinase assay buffer, CDK1/cyclin B enzyme, and histone H1 substrate.

-

Add the diluted this compound or vehicle (DMSO) to the respective tubes and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CDK1.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

PKA and PKCα Kinase Assays (Radiometric)

The protocols for PKA and PKCα are similar to the CDK1 assay, with modifications to the specific substrates and buffer components.

-

PKA Assay:

-

Substrate: Kemptide is a commonly used peptide substrate for PKA.

-

Buffer: Often includes cAMP to ensure maximal activation of PKA.

-

-

PKCα Assay:

-

Substrate: A specific peptide substrate for PKCα, such as the MARCKS protein or a synthetic peptide, is used.

-

Buffer: Requires the presence of Ca²⁺, phosphatidylserine, and diacylglycerol for full activation of conventional PKC isoforms like PKCα.

-

EGFR Tyrosine Kinase Assay (Radiometric)

This assay measures the autophosphorylation or phosphorylation of a specific substrate by the epidermal growth factor receptor tyrosine kinase.

-

Reagents:

-

Purified recombinant EGFR kinase domain

-

A suitable tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase assay buffer (typically contains Mn²⁺ in addition to Mg²⁺)

-

ATP solution (containing [γ-³²P]ATP)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper or other suitable capture membrane

-

0.75% Phosphoric acid

-

Scintillation cocktail

-

-

Procedure:

-

The procedure is analogous to the serine/threonine kinase assays described above.

-

The reaction is initiated with [γ-³²P]ATP and incubated at an optimal temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is captured and quantified.

-

IC50 values are determined from the dose-response curve.

-

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of CDK1 due to its high potency and selectivity over several other kinase families. While its characterization as a pan-CDK inhibitor warrants further investigation with comprehensive profiling, its established selectivity profile makes it a powerful tool for dissecting the specific roles of CDK1 in cell cycle regulation and for exploring its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other kinase inhibitors.

References

The Role of CGP-74514 Dihydrochloride in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514 dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). As a critical regulator of the G2/M transition, CDK1 represents a key target in oncology drug discovery. Dysregulation of the cell cycle is a hallmark of cancer, and inhibitors of CDKs have emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of CGP-74514 dihydrochloride in cell cycle control, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling and workflow diagrams.

Data Presentation

Kinase Inhibitory Profile of CGP-74514A

CGP-74514A has been profiled against a panel of kinases, demonstrating high potency for CDK1. While initially identified as a selective CDK1 inhibitor, subsequent studies suggest a broader activity against other CDKs, positioning it as a pan-CDK inhibitor.

| Kinase Target | IC₅₀ (nM) | Reference |

| CDK1/cyclin B | 25 | [1][2] |

| PKCα | 6100 | [1] |

| PKA | 125000 | [1] |

| EGFR | >10000 | [1] |

Note: IC₅₀ values can vary depending on the assay conditions.

Cellular Effects of CGP-74514A

Treatment of various cancer cell lines with CGP-74514A leads to cell cycle arrest at the G2/M phase and induction of apoptosis.

| Cell Line | Concentration (µM) | Effect | Reference |

| U937 (Human leukemia) | ~1 | G2/M arrest, eventual apoptosis | [1] |

| U937, HL-60, KG-1, CCRF-CEM, Raji, THP (Human leukemia) | 5 | Mitochondrial damage, apoptosis | [3] |

| JS1 (Mouse HSC) | 5 | Apoptosis |

Signaling Pathways

Mechanism of Action of this compound

This compound exerts its primary effect by inhibiting the kinase activity of the CDK1/cyclin B complex. This inhibition prevents the phosphorylation of key substrates required for entry into mitosis, leading to a G2/M phase cell cycle arrest. Downstream consequences of CDK1 inhibition include the dephosphorylation of pRb, a reduction in E2F1 expression, and the modulation of other cell cycle regulatory proteins such as p21 and p27, ultimately culminating in the induction of apoptosis.[3]

Caption: Mechanism of CGP-74514 in cell cycle arrest and apoptosis.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., U937)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.

-

Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro CDK1 Kinase Assay

This protocol describes a method to determine the inhibitory activity of this compound against CDK1 in vitro.

Materials:

-

Recombinant active CDK1/cyclin B complex

-

Histone H1 (as substrate)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing kinase assay buffer, recombinant CDK1/cyclin B, and histone H1.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.

-

Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the histone H1 substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on the cell cycle.

Caption: Experimental workflow for studying CGP-74514's cell cycle effects.

Conclusion

This compound is a valuable research tool for investigating the intricacies of cell cycle control. Its potent inhibition of CDK1 leads to a robust G2/M arrest and subsequent apoptosis in a variety of cancer cell models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting the cell cycle with specific CDK inhibitors. Further investigation into the broader kinase selectivity profile and in vivo efficacy of CGP-74514 is warranted to fully understand its potential as a clinical candidate.

References

Unveiling CGP-74514 Dihydrochloride: A Technical Guide to a Potent CDK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CGP-74514 dihydrochloride (B599025), a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document details its chemical properties, mechanism of action, biological effects, and the experimental protocols used to elucidate its function, serving as a vital resource for professionals in oncology and cell biology research.

Chemical Structure and Properties

CGP-74514 dihydrochloride, also known as CGP-74514A in its free base form, is a synthetic organic small molecule belonging to the 2,6,9-trisubstituted purine (B94841) class.[1] Its chemical structure is characterized by a purine core with substitutions at the N2, N6, and N9 positions, which are crucial for its potent and selective inhibitory activity against CDK1.

Systematic Name: rel-N²-[(1R,2S)-2-Aminocyclohexyl]-N⁶-(3-chlorophenyl)-9-ethyl-9H-purine-2,6-diamine dihydrochloride[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₄ClN₇·2HCl | [2][3] |

| Molecular Weight | 458.82 g/mol | [2] |

| CAS Number | 1173021-98-1 (dihydrochloride) | |

| Purity | ≥98% (by HPLC) | [2] |

| Solubility | Soluble in water (up to 50 mM) and DMSO (up to 100 mM) | [2] |

| SMILES | CCN1C=NC2=C1N=C(N=C2NC3=CC(=CC=C3)Cl)N[C@@H]4CCCC[C@@H]4N.Cl.Cl | [2] |

Mechanism of Action and Biological Activity

CGP-74514 is a cell-permeable, reversible, and ATP-competitive inhibitor of the CDK1/cyclin B complex.[1] Its primary mechanism of action is the potent and selective inhibition of CDK1, a key regulator of the G2/M phase transition in the cell cycle.

Kinase Inhibitory Profile

CGP-74514 exhibits high selectivity for CDK1, with significantly lower potency against other kinases. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Table 2: In Vitro Kinase Inhibitory Activity of CGP-74514

| Target Kinase | IC₅₀ Value | Reference(s) |

| CDK1/cyclin B | 25 nM | [1] |

| Protein Kinase Cα (PKCα) | 6.1 µM | [1] |

| Protein Kinase A (PKA) | 125 µM | [1] |

| Epidermal Growth Factor Receptor (EGFR) | >10 µM | [1] |

Cellular Effects

By inhibiting CDK1, CGP-74514 induces a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis, particularly in cancer cells with dysregulated cell cycle control.

-

G2/M Cell Cycle Arrest: Inhibition of CDK1/cyclin B activity prevents the phosphorylation of substrates necessary for mitotic entry, leading to an accumulation of cells in the G2/M phase of the cell cycle.[4]

-

Induction of Apoptosis: Prolonged G2/M arrest or direct effects on mitochondrial pathways trigger programmed cell death. CGP-74514 has been shown to induce mitochondrial damage, caspase activation, and subsequent apoptosis in various human leukemia cell lines.[1][5]

-

Modulation of Signaling Pathways: In combination with other inhibitors, such as the PI3K inhibitor LY294002, CGP-74514 can reduce Akt phosphorylation, further promoting mitochondrial damage and apoptosis in leukemia cells.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK1 signaling pathway targeted by CGP-74514 and a typical experimental workflow for its characterization.

Caption: Inhibition of the CDK1/Cyclin B complex by CGP-74514.

Caption: Workflow for evaluating CGP-74514's biological effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CGP-74514 are provided below.

In Vitro CDK1/Cyclin B Kinase Assay

This protocol is adapted from standard luminescent kinase assays to determine the IC₅₀ of CGP-74514.

Materials:

-

Recombinant human CDK1/Cyclin B enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of CGP-74514 in kinase buffer.

-

In a 96-well plate, add the diluted CGP-74514 or vehicle control (DMSO).

-

Add the CDK1/Cyclin B enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of CGP-74514 on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., U937 human leukemia cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with various concentrations of CGP-74514 or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with PBS and centrifuge.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by CGP-74514 through flow cytometry.

Materials:

-

Treated and untreated cells (from section 4.2)

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Flow cytometer

Procedure:

-

Harvest cells as described in the cell cycle analysis protocol.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

The cell populations are quantified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound is a valuable research tool for investigating the role of CDK1 in cell cycle regulation and its potential as a therapeutic target in oncology. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms of mitotic progression and cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting cyclin-dependent kinase 1 (CDK1) in cancer: molecular docking and dynamic simulations of potential CDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Antagonistic activities of CDC14B and CDK1 on USP9X regulate WT1-dependent mitotic transcription and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

CGP-74514 Dihydrochloride: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 dihydrochloride (B599025) has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. Its ability to induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells has positioned it as a compound of significant interest in oncology research. This technical guide provides a comprehensive overview of CGP-74514 dihydrochloride, including its mechanism of action, quantitative data on its anti-cancer activity, detailed experimental protocols, and an exploration of the signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of CDK1 inhibition in cancer.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the potent and selective inhibition of CDK1.[1][2] CDK1, in complex with its regulatory subunit Cyclin B, is essential for the G2/M transition and the progression of mitosis. By binding to the ATP-binding pocket of CDK1, this compound prevents the phosphorylation of downstream substrates necessary for mitotic entry. This inhibition leads to a cascade of cellular events, culminating in G2/M cell cycle arrest and the induction of apoptosis.[2]

The apoptotic response to this compound is multifaceted. In human leukemia cells, treatment with this inhibitor leads to mitochondrial damage, characterized by the loss of mitochondrial membrane potential. This is followed by the release of pro-apoptotic factors such as cytochrome c and Smac/DIABLO from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequent executioner caspases.

Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. Notably, it reduces the phosphorylation of Akt, a central node in the pro-survival PI3K/Akt/mTOR pathway.[1] Additionally, it can sensitize cancer cells to other apoptotic stimuli, such as TRAIL (Tumor necrosis factor-Related Apoptosis-Inducing Ligand), by reducing the levels of the X-linked inhibitor of apoptosis protein (XIAP).

Quantitative Data

The inhibitory potency of this compound against its primary target and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 25 nM | CDK1 | [1][2] |

| Apoptosis Induction | 30-95% | Human leukemia cell lines (U937, HL-60, KG-1, CCRF-CEM, Raji, and THP) at 5 µM for 18h |

Experimental Protocols

The following protocols are generalized methodologies for key experiments used to characterize the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired time.

-

Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-XIAP, anti-cleaved caspase-3, anti-p21, anti-p27, anti-E2F1, anti-phospho-Rb, anti-CDC2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Visualizations

This compound impacts several critical signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these interactions.

CDK1 Inhibition and G2/M Arrest

Caption: this compound inhibits the CDK1/Cyclin B complex, blocking the G2 to M phase transition and causing G2/M cell cycle arrest.

Induction of Apoptosis via the Intrinsic Pathway

Caption: Inhibition of CDK1 by this compound leads to mitochondrial dysfunction, release of pro-apoptotic factors, and caspase-mediated apoptosis.

Modulation of Pro-Survival and Apoptosis Inhibitory Pathways

Caption: this compound enhances apoptosis by reducing pro-survival Akt signaling and downregulating the apoptosis inhibitor XIAP.

In Vivo Studies, Safety, and Clinical Perspective

Currently, there is a limited amount of publicly available information regarding the in vivo efficacy, preclinical safety, and toxicity profile of this compound. While preclinical studies have demonstrated its potential in vitro, further in vivo investigations using xenograft models are necessary to establish its anti-tumor activity in a physiological context. To date, no clinical trials involving this compound have been registered. The progression of selective CDK1 inhibitors into clinical development has been challenging, with many early-generation compounds showing toxicity.[3][4] However, the continued exploration of more selective and potent CDK1 inhibitors remains an active area of cancer research.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of CDK1 inhibition in cancer. Its well-defined mechanism of action, potent activity, and effects on key cellular processes make it a strong candidate for further preclinical evaluation. This guide provides a foundational understanding of its properties and offers standardized protocols for its investigation. Future research should focus on comprehensive in vivo studies to assess its therapeutic window and potential for clinical translation, either as a monotherapy or in combination with other anti-cancer agents.

References

- 1. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of CDK1 Inhibition by CGP-74514A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 1 (CDK1) is a pivotal regulator of the cell cycle, primarily driving the transition from G2 phase to mitosis. Its inhibition presents a compelling strategy for anti-cancer therapy. CGP-74514A is a potent and selective inhibitor of CDK1 that has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, particularly in human leukemia. This technical guide provides a comprehensive overview of the downstream molecular effects of CDK1 inhibition by CGP-74514A, detailing its impact on key signaling pathways, and presenting quantitative data and experimental protocols relevant to its study.

Introduction

CGP-74514A is a cell-permeable aminopurine derivative that acts as an ATP-competitive inhibitor of the CDK1/cyclin B complex.[1] Its primary mechanism of action is the selective inhibition of CDK1, which leads to a cascade of downstream events culminating in G2/M phase cell cycle arrest and, at higher concentrations, the induction of apoptosis.[2][3] This document will explore these downstream effects in detail, providing a technical resource for researchers in oncology and drug development.

Mechanism of Action and Selectivity

CGP-74514A exhibits high selectivity for CDK1. While its primary target is the CDK1/cyclin B complex, its activity against other kinases is significantly lower, highlighting its specificity.

| Kinase | IC50 |

| CDK1/cyclin B | 25 nM |

| PKCα | 6.1 µM |

| PKA | 125 µM |

| EGFR | >10 µM |

| Table 1: Kinase Inhibitory Profile of CGP-74514A. This table summarizes the half-maximal inhibitory concentration (IC50) values of CGP-74514A against CDK1 and other common kinases, demonstrating its high selectivity for CDK1. |

Downstream Signaling Pathways

The inhibition of CDK1 by CGP-74514A triggers a series of downstream events that collectively halt cell cycle progression and promote apoptosis.

Cell Cycle Regulation

CDK1 inhibition directly impacts the phosphorylation status of key cell cycle regulatory proteins. This leads to a robust G2/M arrest.

Treatment with CGP-74514A leads to the dephosphorylation of the retinoblastoma protein (pRb).[4] Hypophosphorylated pRb sequesters the transcription factor E2F1, preventing the expression of genes required for S-phase entry and contributing to cell cycle arrest.[4] Furthermore, CGP-74514A treatment results in an increased expression of the cyclin-dependent kinase inhibitor p21(CIP1) and degradation of p27(KIP1).[4]

Induction of Apoptosis

At concentrations of 3 µM and higher, CGP-74514A is a potent inducer of apoptosis in human leukemia cell lines.[2] The apoptotic response is time- and dose-dependent.

| Cell Line | CGP-74514A Concentration | Treatment Time | % Apoptosis |

| U937 | 3 µM | 18 hours | Significant Lethality |

| U937 | 5 µM | 4 hours | Noticeable Increase |

| U937 | 5 µM | 24 hours | ~100% |

| U937 | 10 µM | 18 hours | ~100% |

| Multiple Leukemia Lines (HL-60, KG-1, CCRF-CEM, Raji, THP) | 5 µM | 18 hours | 30-95% |

| Table 2: Dose- and Time-Dependent Induction of Apoptosis by CGP-74514A in Human Leukemia Cell Lines.[2] |

The apoptotic pathway induced by CGP-74514A involves mitochondrial dysfunction and caspase activation.

CGP-74514A treatment leads to a loss of mitochondrial membrane potential (Δψm), followed by the release of cytochrome c and Smac/DIABLO into the cytosol.[2][4] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of substrates like PARP and ultimately, apoptosis.[2][4]

A key downstream effect of CGP-74514A is the reduction of the X-linked inhibitor of apoptosis protein (XIAP).[4] XIAP is an endogenous inhibitor of caspases-3, -7, and -9. The degradation of XIAP by CGP-74514A sensitizes cancer cells to apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies to study the effects of CGP-74514A.

Cell Viability and Apoptosis Assays

-

Cell Viability Assays (e.g., MTT, WST-1):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of CGP-74514A concentrations for desired time points.

-

Add the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with CGP-74514A as described above.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Caspase Activity Assay:

-

Treat and harvest cells as described above.

-

Lyse the cells to release cellular contents.

-

Incubate the cell lysate with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3).

-

Measure the absorbance or fluorescence to quantify caspase activity.

-

-

Mitochondrial Membrane Potential (Δψm) Assay (JC-1 Staining):

-

Treat cells with CGP-74514A.

-

Incubate the cells with JC-1 dye.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high Δψm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low Δψm, JC-1 remains in its monomeric form and fluoresces green.

-

Quantify the change in the red/green fluorescence ratio as an indicator of mitochondrial depolarization.

-

Western Blot Analysis

-

Cell Lysis: Treat cells with CGP-74514A, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p21, p27, E2F1, phospho-pRb, total pRb, XIAP, cleaved PARP, β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

CGP-74514A is a selective CDK1 inhibitor that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. Its downstream effects are mediated through the modulation of key cell cycle and apoptotic regulatory proteins, including pRb, E2F1, p21, p27, and XIAP. The detailed understanding of these molecular pathways and the availability of robust experimental protocols are crucial for the further investigation and potential clinical development of CDK1 inhibitors as anti-cancer agents. This guide provides a foundational resource for researchers to design and execute studies aimed at elucidating the full therapeutic potential of targeting CDK1 with compounds like CGP-74514A.

References

- 1. GADD45 induction of a G2/M cell cycle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Phosphorylation of the retinoblastoma protein by cdk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CGP-74514 Dihydrochloride: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of CGP-74514 dihydrochloride (B599025), a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1). These guidelines are intended for researchers in cell biology, cancer biology, and drug development to facilitate the effective use of this compound in laboratory settings.

Chemical and Physical Properties

CGP-74514 dihydrochloride is a synthetic small molecule belonging to the 2,6,9-trisubstituted purine (B94841) family. It is supplied as a dihydrochloride salt, which influences its solubility and handling.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄ClN₇·2HCl | [1] |

| Molecular Weight | 458.82 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Appearance | White to off-white solid | |

| Storage | Desiccate at room temperature | [1] |

Solubility

This compound exhibits good solubility in common laboratory solvents. It is crucial to prepare fresh solutions for experiments; however, if storage is necessary, aliquots should be stored at -20°C for up to one month.[2] Before use, frozen solutions must be equilibrated to room temperature to ensure any precipitate has redissolved.[2]

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |

| DMSO | 100 mM | 45.88 mg/mL | [3] |

| Water | 50 mM | 22.94 mg/mL | [3] |

Mechanism of Action and Biological Activity

This compound is a highly selective and potent inhibitor of CDK1, with an IC₅₀ value of 25 nM.[3][4][5] CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle.[4][6] By inhibiting the CDK1/Cyclin B complex, this compound causes cell cycle arrest at the G2/M phase, which can subsequently lead to the induction of apoptosis.[4][6]

The compound has been shown to reduce the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, and to increase mitochondrial damage in leukemia cells.[1] This suggests a broader impact on cell survival pathways beyond direct cell cycle control.

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes

Protocol:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required. Always use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise calculations.

-

Weigh the compound: Carefully weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

-

Dissolve: Vortex or gently warm the solution (if necessary) until the compound is completely dissolved.

-

Storage: For immediate use, proceed with dilutions. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Example Calculation for a 10 mM Stock Solution:

-

Target Concentration: 10 mM

-

Molecular Weight: 458.82 g/mol

-

Mass of Compound: 1 mg

To prepare a 10 mM stock solution from 1 mg of this compound, you would dissolve it in 0.218 mL of DMSO.

Cell-Based Assay for CDK1 Inhibition (Cell Cycle Analysis)

This protocol outlines a general method to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U937)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

-

Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).

-

Cell Harvest:

-

Aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation and Staining:

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

-

Flow Cytometry:

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Figure 2: General workflow for cell cycle analysis using CGP-74514.

Applications

This compound is a valuable tool for studying:

-

Cell Cycle Regulation: Investigating the role of CDK1 in the G2/M transition.

-

Cancer Research: Exploring its potential as an anticancer agent, particularly in leukemias and bladder cancer.[4][7]

-

Apoptosis Induction: Studying the molecular mechanisms of programmed cell death following cell cycle arrest.[5][7]

-

Signal Transduction: Examining the interplay between cell cycle machinery and survival pathways like PI3K/Akt.[1]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. rndsystems.com [rndsystems.com]

- 2. CGP 74514A | Cyclin-dependent kinase 1 (CDK1) inhibitor | Hello Bio [hellobio.com]

- 3. CGP 74514 dihydrochloride | CDK1 Subfamily | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CGP-74514A hydrochloride | CDK1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

Preparation of CGP-74514 dihydrochloride Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CGP-74514 dihydrochloride (B599025), a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1).

Chemical and Physical Properties

CGP-74514 dihydrochloride is a valuable tool for studying the cell cycle and has potential applications in cancer research. Accurate preparation of stock solutions is critical for reproducible experimental results.

| Property | Value | Reference |

| Molecular Weight | 458.82 g/mol | [1] |

| Chemical Formula | C₁₉H₂₄ClN₇·2HCl | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid powder | |

| IC₅₀ | 25 nM (for CDK1) | [2][3][4][5] |

Solubility Data

The solubility of this compound is a key factor in determining the appropriate solvent and maximum stock concentration.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |

| Water | 50 | 22.94 | [1] |

| DMSO | 100 | 45.88 | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water

-

Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Preparation: Before opening, bring the vial of this compound powder to room temperature. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of this compound.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly for at least 30 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no particulates are present. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary to aid dissolution, but avoid excessive heat.

-

Aliquoting and Storage: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to one month). For long-term storage, it is recommended to store at -80°C.

Protocol for Preparing a 10 mM Stock Solution in Water

-

Preparation: Allow the vial of this compound powder to equilibrate to room temperature.

-

Weighing: Weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, use 4.59 mg.

-

Dissolution: Add the appropriate volume of sterile, deionized water to the vial.

-

Mixing: Securely cap the vial and vortex until the solid is completely dissolved.

-

Aliquoting and Storage: Aliquot the aqueous stock solution into sterile tubes and store at -20°C for up to one month.

Note on Batch-Specific Molecular Weight: The molecular weight can vary slightly between batches due to hydration. For the most accurate preparation of stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.

Application Notes

This compound is a potent inhibitor of CDK1, a key kinase that, in complex with cyclin B, drives the transition from the G2 to the M phase of the cell cycle. Inhibition of CDK1 leads to cell cycle arrest at the G2/M checkpoint and can induce apoptosis.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and experimental design. A typical starting point for cell-based assays is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on its IC₅₀ of 25 nM, effective concentrations in cell culture are often in the nanomolar to low micromolar range.

Use in Cell Culture

When diluting the DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity. It is recommended to add the diluted compound to the cell culture medium and mix well before applying it to the cells.

Visualizations

Caption: Workflow for preparing this compound stock solution.

Caption: Inhibition of the CDK1/Cyclin B complex by CGP-74514.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

Application Notes and Protocols for CGP-74514 dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP-74514 dihydrochloride (B599025) is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2] It has demonstrated significant activity in various in vitro cancer models, primarily through the induction of cell cycle arrest and apoptosis.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the activity of CGP-74514, including a biochemical kinase assay, a cell viability assay, a cell cycle analysis, and an apoptosis assay.

Introduction

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK1, in complex with cyclin B, plays a pivotal role in the G2/M transition and entry into mitosis. Inhibition of CDK1 represents a promising therapeutic strategy for cancer treatment. CGP-74514 has been identified as a selective inhibitor of CDK1 with an IC50 value of 25 nM.[2] However, further characterization has revealed a broader inhibitory activity against other CDKs, suggesting it may function as a pan-CDK inhibitor.[5] This document outlines key in vitro assays to investigate the biochemical and cellular effects of CGP-74514.

Data Presentation

Kinase Inhibitory Profile of CGP-74514

| Kinase Target | IC50 | Reference |

| CDK1/cyclin B | 25 nM | [1][2] |

| PKCα | 6.1 µM | [1] |

| PKA | 125 µM | [1] |

| EGFR | > 10 µM | [1] |

Cellular Activity of CGP-74514 in Leukemia Cell Lines

| Cell Line | Assay Type | Concentration | Time Point | Observed Effect | Reference |

| U937 | Apoptosis | 5 µM | 4 - 24 hours | Time-dependent increase in apoptosis, approaching 100% by 24h. | [3][4] |

| U937 | Cell Cycle | ~1 µM | Not Specified | G2/M arrest followed by apoptosis. | [1] |

| HL-60 | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |

| KG-1 | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |

| CCRF-CEM | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |

| Raji | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |

| THP-1 | Apoptosis | 5 µM | 18 hours | 30-95% induction of apoptosis. | [4] |

Experimental Protocols

Biochemical Kinase Assay: CDK1/Cyclin B Inhibition

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CGP-74514 against CDK1/cyclin B, using Histone H1 as a substrate.

Materials:

-

Active CDK1/cyclin B enzyme

-

Histone H1 (substrate)

-

CGP-74514 dihydrochloride

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

384-well plates

Procedure:

-

Prepare a serial dilution of CGP-74514 in kinase buffer.

-

In a 384-well plate, add the following to each well:

-

1 µL of diluted CGP-74514 or vehicle control (DMSO).

-

4 µL of a solution containing CDK1/cyclin B enzyme and Histone H1 in kinase buffer.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 5 µL of a solution containing [γ-³²P]ATP in kinase buffer. The final ATP concentration should be at or near the Km for CDK1.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone for 5 minutes.

-

Air-dry the paper and place it in a scintillation vial with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CGP-74514 relative to the vehicle control and determine the IC50 value using a suitable software.

Cell-Based Assay: Cell Viability (MTT Assay)

This protocol measures the effect of CGP-74514 on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., U937, HL-60)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

-

Prepare serial dilutions of CGP-74514 in complete cell culture medium.

-

Treat the cells with various concentrations of CGP-74514 and a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Cell-Based Assay: Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the effect of CGP-74514 on cell cycle distribution.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with different concentrations of CGP-74514 (e.g., 1 µM) and a vehicle control for a specified time (e.g., 18-24 hours).

-

Harvest the cells (including any floating cells) and wash them with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell-Based Assay: Apoptosis Detection (Annexin V/PI Staining)

This protocol employs Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with CGP-74514.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentrations of CGP-74514 (e.g., 5 µM) and a vehicle control for the appropriate duration (e.g., 4, 8, 12, 24 hours).

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use quadrant analysis to differentiate the cell populations:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualizations

Caption: CGP-74514 inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and subsequent apoptosis.

Caption: A logical workflow for the in vitro characterization of CGP-74514, from biochemical to cell-based assays.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Induction of apoptosis in human leukemia cells by the CDK1 inhibitor CGP74514A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CGP74514A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for Cell Cycle Analysis with CGP-74514A Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP-74514A dihydrochloride (B599025) is a potent and selective, cell-permeable inhibitor of Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2).[1][2][3] CDK1 is a key regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 activity by CGP-74514A leads to cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[4][5] At lower concentrations, this effect is pronounced, leading to an accumulation of cells in the G2/M phase. However, at higher concentrations or after prolonged exposure, CGP-74514A can induce apoptosis.[2][6] These characteristics make CGP-74514A a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.

These application notes provide detailed protocols for utilizing CGP-74514A dihydrochloride to induce and analyze G2/M cell cycle arrest in cancer cell lines, particularly in human leukemia (U937) and liver cancer (HepG2) cells.

Mechanism of Action: CDK1 Inhibition and G2/M Arrest

The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activation of the CDK1/Cyclin B complex. During the G2 phase, Cyclin B levels rise and it forms a complex with CDK1. However, this complex is kept in an inactive state through inhibitory phosphorylation of CDK1 at Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) by the kinases Wee1 and Myt1. For the cell to enter mitosis, the phosphatase Cdc25 must remove these inhibitory phosphate (B84403) groups.

CGP-74514A, as a CDK1 inhibitor, directly targets the kinase activity of the CDK1/Cyclin B complex. By inhibiting CDK1, CGP-74514A prevents the phosphorylation of downstream substrates necessary for mitotic entry, resulting in a G2/M phase arrest.

Data Presentation

Expected Cell Cycle Distribution Changes

Treatment of cancer cell lines with CGP-74514A is expected to induce a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle. The following tables provide representative data on the effects of CGP-74514A on the cell cycle distribution of U937 and HepG2 cells.

Table 1: Effect of 1 µM CGP-74514A on U937 Cell Cycle Distribution Over Time

| Treatment Time | % G0/G1 | % S Phase | % G2/M | % Sub-G1 (Apoptosis) |

| 0 hours (Control) | 45 | 40 | 15 | <2 |

| 8 hours | 35 | 30 | 35 | <5 |

| 18 hours | 40 | 25 | 20 | ~11 |

Note: Data is illustrative and based on qualitative descriptions from Dai et al., 2002.[6] At 18 hours, the G2/M population begins to decrease as cells undergo apoptosis, leading to an increase in the sub-G1 fraction.

Table 2: Effect of 5 µM CGP-74514A on HepG2 Cell Cycle Distribution

| Treatment | % G0/G1 | % S Phase | % G2/M |

| Control (8 hours) | 50 | 30 | 20 |

| 5 µM CGP-74514A (8 hours) | 48 | 21 | 31 |

Note: Data is derived from the reported 1.54-fold increase in the G2/M population in Aleem, 2011.[4]

Experimental Protocols

Protocol 1: Induction of G2/M Arrest with CGP-74514A

This protocol describes the treatment of cultured cancer cells with CGP-74514A to induce G2/M cell cycle arrest.

Materials:

-

CGP-74514A dihydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Appropriate cell culture medium (e.g., RPMI-1640 for U937, DMEM for HepG2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Cell culture plates or flasks

-

Cultured cells (e.g., U937 or HepG2)

Procedure:

-

Cell Seeding:

-

For suspension cells (e.g., U937), seed at a density of 0.5 x 10^6 cells/mL in a new culture flask.

-

For adherent cells (e.g., HepG2), seed in 6-well plates at a density that will allow for logarithmic growth during the experiment and prevent confluence.

-

-

Prepare CGP-74514A Stock Solution:

-

Prepare a 10 mM stock solution of CGP-74514A dihydrochloride in sterile DMSO.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Drug Treatment:

-

Prepare working solutions of CGP-74514A by diluting the stock solution in complete culture medium to the desired final concentrations.

-

For inducing G2/M arrest with minimal apoptosis, a concentration of approximately 1 µM is recommended for U937 cells.[2][6]

-

For HepG2 cells, a concentration of 5 µM has been shown to induce G2/M accumulation.[4]

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest CGP-74514A concentration.

-

Replace the existing medium with the medium containing CGP-74514A or the vehicle control.

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 8, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol outlines the procedure for harvesting, fixing, and staining CGP-74514A-treated cells for cell cycle analysis.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Suspension cells (e.g., U937): Transfer the cell suspension to a centrifuge tube.

-

Adherent cells (e.g., HepG2): Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

-

Fixation:

-

Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-